characterization of ((1-Bromocyclopropyl)ethynyl)trimethylsilane
characterization of ((1-Bromocyclopropyl)ethynyl)trimethylsilane
An In-depth Technical Guide to the Synthesis and Characterization of ((1-Bromocyclopropyl)ethynyl)trimethylsilane
Executive Summary
((1-Bromocyclopropyl)ethynyl)trimethylsilane is a promising, yet under-characterized, synthetic building block poised at the intersection of several key areas in modern drug discovery. It uniquely combines the conformational rigidity and metabolic stability of a cyclopropyl ring with the versatile reactivity of a protected silylacetylene and a synthetically active bromine handle.[1] The cyclopropyl scaffold is increasingly utilized to enhance pharmacological properties such as potency, metabolic stability, and brain permeability in clinical drug candidates.[1] Simultaneously, the trimethylsilyl (TMS)-protected alkyne serves as a stable and highly effective precursor for terminal alkynes, which are foundational to 1,3-dipolar cycloaddition reactions—the cornerstone of "click chemistry"—and as a coupling partner in various carbon-carbon bond-forming reactions.[2][3][4]
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis, purification, and detailed characterization of this novel reagent. Due to the limited availability of direct experimental data, this document leverages established chemical principles and spectral data from closely related analogues to construct a robust predictive model for its spectroscopic and reactive profile. We present a proposed synthetic pathway, detailed predictive analyses of its NMR, IR, and Mass Spectrometry data, and an overview of its potential applications in medicinal chemistry. This guide is intended to empower researchers, scientists, and drug development professionals to confidently synthesize and utilize ((1-Bromocyclopropyl)ethynyl)trimethylsilane in their research endeavors.
Introduction: A Trifunctional Building Block for Modern Synthesis
The strategic design of molecular building blocks is fundamental to accelerating the drug discovery process. An ideal synthetic intermediate offers a combination of structural stability, predictable reactivity, and multiple points for diversification. ((1-Bromocyclopropyl)ethynyl)trimethylsilane encapsulates these attributes through its three key functional components.
The Cyclopropyl Ring: A "Magic" Moiety in Medicinal Chemistry
The cyclopropane ring is far more than a simple saturated carbocycle. Its unique electronic structure, characterized by enhanced π-character in its C-C bonds, and its rigid, three-dimensional geometry impart significant advantages to drug molecules.[1] The introduction of a cyclopropyl group can:
-
Enhance Metabolic Stability: By replacing metabolically vulnerable groups (e.g., isopropyl or tert-butyl groups), it can block sites of oxidative metabolism, thereby increasing a drug's half-life.
-
Improve Potency and Selectivity: Its rigid structure can lock a molecule into a bioactive conformation, leading to more favorable and entropically efficient binding to a biological target.[1]
-
Modulate Physicochemical Properties: It can influence lipophilicity and aqueous solubility, properties critical for oral bioavailability and cell permeability.
The Silylacetylene: A Stable and Versatile Alkyne Surrogate
Terminal alkynes are powerful functional groups but can be prone to self-coupling or decomposition under certain conditions. The trimethylsilyl (TMS) group serves as an excellent protecting group that enhances stability and improves solubility in organic solvents.[5] The TMS-acetylene moiety is a cornerstone of modern organic synthesis, primarily due to its role in:
-
Sonogashira Cross-Coupling: While the C-H bond of a terminal alkyne is used in Sonogashira reactions, silylacetylenes can be readily deprotected under mild conditions (e.g., with potassium carbonate or fluoride sources) to reveal the terminal alkyne just before or after a coupling step involving another part of the molecule.[6][7]
-
Click Chemistry: Post-deprotection, the resulting terminal alkyne is a key partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex 1,2,3-triazole-linked molecules.[3][8]
-
Controlled Reactivity: The silyl group influences the reactivity of the alkyne, enabling unique transformations not possible with the unprotected counterpart.[9]
The Bromine Atom: A Handle for Cross-Coupling
The bromine atom on the cyclopropyl ring provides a reliable and well-understood reactive site for a host of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the direct attachment of aryl, heteroaryl, or other vinyl/alkynyl groups to the cyclopropyl core, offering a powerful vector for molecular diversification.[2][10] The presence of bromine can also favorably influence drug-target interactions through the formation of halogen bonds.[10]
Proposed Synthesis and Mechanistic Rationale
A robust and scalable synthesis is critical for the adoption of any new building block. We propose a logical and efficient two-step sequence starting from the readily available ethynyltrimethylsilane. This pathway is designed for high yield and straightforward purification.
Caption: Proposed synthetic workflow for ((1-Bromocyclopropyl)ethynyl)trimethylsilane.
Experimental Protocol: Proposed Synthesis
Materials and Reagents:
-
Ethynyltrimethylsilane (98%)[8]
-
n-Butyllithium (2.5 M in hexanes)
-
1,1-Dibromocyclopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethynyltrimethylsilane (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension at -78 °C for 1 hour. Rationale: This step quantitatively generates the lithium (trimethylsilyl)acetylide, a potent nucleophile, by deprotonating the terminal alkyne.[11]
-
Coupling and Rearrangement: In a separate flask, dissolve 1,1-dibromocyclopropane (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithium acetylide suspension at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Rationale: This reaction is proposed to proceed via a Fritsch-Buttenberg-Wiechell (FBW) rearrangement mechanism. The acetylide attacks one of the bromine atoms, leading to a lithium-halogen exchange or formation of an intermediate carbene which then rearranges to form the desired product.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ((1-Bromocyclopropyl)ethynyl)trimethylsilane. Rationale: Silica gel chromatography is the standard method for separating nonpolar to moderately polar organic compounds, effectively removing unreacted starting materials and byproducts.[6]
Predictive Spectroscopic and Physical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the analysis of structurally similar molecules, we can predict the key spectroscopic signatures with a high degree of confidence.
Caption: Core analytical techniques for the characterization of the target molecule.
NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~ 1.25 - 1.35 | Doublet of doublets (d, 2H) |
| ~ 1.10 - 1.20 | Doublet of doublets (d, 2H) |
| ~ 0.17 | Singlet (s, 9H) |
-
Rationale: The cyclopropyl protons are expected to appear as diastereotopic multiplets (likely complex doublets of doublets) due to geminal and cis/trans coupling. Their upfield shift is characteristic of strained ring systems. The trimethylsilyl protons should appear as a sharp, strong singlet far upfield, typically around 0.1-0.2 ppm, which is a hallmark of TMS-containing compounds.[6][12]
| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 110 | Acetylenic Carbon (C-Si) |
| ~ 85 | Acetylenic Carbon (C-C) |
| ~ 25 | Quaternary Cyclopropyl Carbon (C-Br) |
| ~ 18 | Cyclopropyl Carbon (CH₂) |
| ~ 0.0 | Si(CH₃)₃ |
-
Rationale: The acetylenic carbons attached to silicon are typically more deshielded than those attached to carbon.[13] The quaternary carbon bearing the bromine atom will be significantly downfield compared to the CH₂ carbons of the cyclopropyl ring. The TMS carbons are characteristically found at or very near 0.0 ppm.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups.
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3080-3000 | C-H stretch (cyclopropyl) |
| ~ 2960-2850 | C-H stretch (methyl) |
| ~ 2170 | C≡C stretch (alkyne) |
| ~ 1250 | Si-C symmetrical bend (in Si(CH₃)₃) |
| ~ 840, 760 | Si-C stretch (in Si(CH₃)₃) |
| ~ 650-550 | C-Br stretch |
-
Rationale: The most diagnostic peak will be the sharp C≡C stretch around 2170 cm⁻¹, characteristic of a silyl-substituted alkyne.[14] The very strong absorptions at ~1250 cm⁻¹ and ~840 cm⁻¹ are definitive evidence of the trimethylsilyl group.[15] The C-Br stretch appears in the fingerprint region and provides complementary evidence for the structure.[16]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition.
| Predicted Mass Spectrometry Data (Electron Ionization) | |
| m/z Value | Assignment |
| 218 / 220 | [M]⁺ |
| 203 / 205 | [M - CH₃]⁺ |
| 139 | [M - Br]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
-
Rationale: The molecular ion peak [M]⁺ will appear as a characteristic doublet with a roughly 1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[17] The most prominent fragment in the spectrum is expected to be from the loss of a methyl group ([M-15]⁺), a highly favored fragmentation pathway for TMS derivatives that results in a stable silicon-centered cation.[18] The base peak is often the trimethylsilyl cation itself at m/z = 73.[18]
Reactivity and Applications in Drug Development
The true value of ((1-Bromocyclopropyl)ethynyl)trimethylsilane lies in its potential for rapid and diverse molecular elaboration.
Caption: Key synthetic transformations of ((1-Bromocyclopropyl)ethynyl)trimethylsilane.
-
Cross-Coupling at the Bromine Site: The C-Br bond is an ideal handle for introducing molecular complexity. Palladium-catalyzed reactions like Suzuki coupling (with boronic acids) or Stille coupling (with organostannanes) can be used to forge new C-C bonds, attaching aryl or heteroaryl fragments that are ubiquitous in pharmaceutical compounds.
-
Transformations of the Silylalkyne: The TMS group can be selectively removed using fluoride reagents (like TBAF) or mild base (like K₂CO₃ in methanol) to unmask the terminal alkyne.[6] This terminal alkyne is then primed for:
-
CuAAC (Click Chemistry): Reaction with organic azides to rapidly and efficiently form highly stable 1,4-disubstituted 1,2,3-triazole rings, a common isostere and linker in drug design.
-
Sonogashira Coupling: Reaction with aryl or vinyl halides to create a conjugated enyne or diyne system.
-
Other Alkyne Reactions: Mannich reactions, cyclizations, and hydrations.
-
This dual reactivity allows for orthogonal chemical strategies, where one part of the molecule can be modified while the other remains intact, providing immense flexibility in the synthesis of complex target molecules and chemical libraries.
Safety and Handling
As a novel chemical, ((1-Bromocyclopropyl)ethynyl)trimethylsilane does not have an established safety profile. Therefore, it must be handled with extreme caution, assuming it is hazardous. Safe handling procedures should be derived from analogous compounds.
-
General Precautions: Handle only in a well-ventilated fume hood. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[20][21]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases. The TMS group can be sensitive to moisture, especially under acidic or basic conditions.[21]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
((1-Bromocyclopropyl)ethynyl)trimethylsilane represents a highly valuable and versatile building block for contemporary chemical and pharmaceutical research. Its unique trifunctional architecture provides multiple, orthogonally reactive sites for the strategic construction of complex molecules. This guide has established a robust framework for its synthesis via a proposed Fritsch-Buttenberg-Wiechell rearrangement and provided a detailed, predictive analysis of its key spectroscopic characteristics. By leveraging this information, researchers can confidently produce, verify, and implement this powerful synthetic tool to accelerate the discovery and development of next-generation therapeutics.
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